2,3-Dihydro-1,4-benzodioxin-2-ol

Physicochemical properties Hydrogen bonding Molecular descriptors

2,3-Dihydro-1,4-benzodioxin-2-ol (CAS 5770-59-2) features a hydroxyl group at the 2-position of the 1,4-benzodioxane scaffold—a reactive handle absent in unsubstituted 1,4-benzodioxane (CAS 493-09-4). This substitution enables etherification, esterification, and oxidation derivatization. With 1 H-bond donor and 3 H-bond acceptors (PSA 38.69 Ų, XLogP3 1.1), it is a defined reference compound for SAR studies examining hydroxyl modulation of receptor affinity, solubility, and metabolic stability. Available at ≥95% purity with batch-specific NMR, HPLC, and GC analytics for reproducible research outcomes.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 5770-59-2
Cat. No. B1345575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxin-2-ol
CAS5770-59-2
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)O
InChIInChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2
InChIKeyXPLAHBQULJNNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,4-benzodioxin-2-ol (CAS 5770-59-2): Technical Baseline for Research Procurement


2,3-Dihydro-1,4-benzodioxin-2-ol (CAS 5770-59-2) is a 1,4-benzodioxane derivative with a molecular weight of 152.15 g/mol and formula C8H8O3 [1]. The 1,4-benzodioxane scaffold is recognized in medicinal chemistry as a template for adrenergic receptor ligands, with numerous derivatives demonstrating affinity for alpha-adrenoceptor subtypes and 5-HT receptors [2]. The hydroxyl substitution at the 2-position of the benzodioxane ring distinguishes this compound from the unsubstituted 1,4-benzodioxane core (CAS 493-09-4) and from analogs bearing alternative substituents or substitution patterns.

Why 2,3-Dihydro-1,4-benzodioxin-2-ol Cannot Be Freely Substituted with In-Class 1,4-Benzodioxanes


Within the 1,4-benzodioxane chemotype, even minor structural modifications produce divergent pharmacological and physicochemical profiles. The hydroxyl group at the 2-position on the dioxane ring introduces specific hydrogen-bond donor and acceptor capabilities not present in unsubstituted 1,4-benzodioxane or in analogs lacking this substitution. Published structure-activity relationship studies demonstrate that the nature and position of substituents on the benzodioxane scaffold directly influence receptor subtype selectivity and binding potency [1]. Consequently, generic substitution with any 1,4-benzodioxane derivative without the exact 2-hydroxyl substitution pattern may result in different solubility, metabolic stability, synthetic utility, and receptor interaction profiles.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,4-benzodioxin-2-ol Relative to Comparators


Physicochemical Property Comparison: 2,3-Dihydro-1,4-benzodioxin-2-ol versus Unsubstituted 1,4-Benzodioxane

2,3-Dihydro-1,4-benzodioxin-2-ol exhibits a computed XLogP3-AA value of 1.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. In contrast, the unsubstituted 1,4-benzodioxane (CAS 493-09-4) has a reported density of 1.14 g/mL and lacks the hydroxyl group, thereby possessing no hydrogen bond donor capacity [2]. The hydroxyl substituent also reduces the number of rotatable bonds to 0 and increases the topological polar surface area, altering solubility and permeability characteristics compared to the parent scaffold.

Physicochemical properties Hydrogen bonding Molecular descriptors

Structural Differentiation: 2-Hydroxyl Substitution versus 8-Substituted and Unsubstituted 1,4-Benzodioxanes

The 2-hydroxyl substitution pattern of 2,3-dihydro-1,4-benzodioxin-2-ol places the hydroxyl group on the dioxane ring itself, which is structurally distinct from analogs substituted on the aromatic ring such as the 8-hydroxyl benzodioxane analog studied by Fumagalli et al. [1]. In that study, the 8-hydroxyl substitution caused a significant decrease in α1-adrenoceptor binding affinity compared to the lead compound WB4101 and to 8-fluoro, 8-chloro, and 8-methoxy analogs [1]. While no direct binding data exist for the 2-hydroxyl derivative, the substitution position is demonstrably different, and published structure-activity relationship studies confirm that the placement of oxygen atoms and substituents on the benzodioxane scaffold critically determines receptor interaction profiles [1][2].

Structure-activity relationship Receptor binding 1,4-Benzodioxane analogs

Purity and Analytical Characterization Availability for Procurement Decision-Making

Multiple commercial suppliers provide 2,3-dihydro-1,4-benzodioxin-2-ol with specified purity grades. Bidepharm offers the compound with a standard purity of ≥95% and provides batch-specific quality control documentation including NMR, HPLC, and GC reports . MolCore supplies the compound at ≥98% purity under ISO certification . Leyan lists the product at ≥95% purity . In contrast, many closely related 1,4-benzodioxane analogs (e.g., custom-synthesized derivatives with alternative substitution patterns) may require custom synthesis without pre-established analytical quality control documentation, introducing uncertainty in procurement timelines and reproducibility.

Analytical characterization Purity specification Quality control

2,3-Dihydro-1,4-benzodioxin-2-ol: Defined Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Medicinal Chemistry Programs Targeting Adrenergic Receptors

The 1,4-benzodioxane scaffold is a well-established pharmacophore for α-adrenoceptor ligands . 2,3-Dihydro-1,4-benzodioxin-2-ol provides a hydroxyl-functionalized dioxane ring that can serve as a synthetic intermediate for further derivatization via etherification, esterification, or oxidation reactions. The specific 2-hydroxyl substitution pattern offers a reactive handle not present in the unsubstituted 1,4-benzodioxane core, enabling synthetic routes to 2-alkoxy, 2-ester, or 2-oxo benzodioxane derivatives.

Scaffold for Structure-Activity Relationship Studies of 1,4-Benzodioxane Substitution Patterns

For research groups investigating the role of hydroxyl substitution on the dioxane ring of benzodioxane ligands, 2,3-dihydro-1,4-benzodioxin-2-ol serves as a defined reference compound. The availability of this compound with specified purity (≥95% to ≥98%) and analytical documentation supports reproducible structure-activity relationship studies where substitution position is the primary variable of interest.

Hydrogen-Bonding Studies in Drug Design and Formulation Research

The presence of a single hydrogen bond donor (the 2-hydroxyl group) combined with three hydrogen bond acceptors (two ether oxygens and one hydroxyl oxygen) as established in the computed descriptors makes this compound suitable for studies examining hydrogen-bonding interactions with biological targets or formulation excipients. The XLogP3-AA value of 1.1 indicates moderate lipophilicity, positioning this compound as a model for evaluating how hydroxyl substitution modulates the physicochemical properties of the 1,4-benzodioxane scaffold.

Quality Control and Method Development in Analytical Chemistry

Given the commercial availability of 2,3-dihydro-1,4-benzodioxin-2-ol with documented purity specifications and batch-specific analytical reports including NMR, HPLC, and GC , this compound is suitable as a reference standard for developing and validating analytical methods for related benzodioxane derivatives. Its defined physicochemical properties (exact mass 152.047344 Da, PSA 38.69 Ų) facilitate method optimization and system suitability testing.

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